2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxyphenylamine with salicylic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to more reduced forms, such as benzoxazines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazinones with different functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]thiazole: This compound shares a similar core structure but contains a thiazole ring instead of an oxazine ring.
5-(4-Methoxyphenyl)-1H-indole: This compound has an indole ring system with a methoxyphenyl group, showing similar chemical properties.
5-(4-Methoxyphenyl)-1H-imidazole: This compound features an imidazole ring with a methoxyphenyl group, exhibiting comparable reactivity.
Uniqueness
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(17)19-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBFHWQIDTXPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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